(4-(2-Fluoroethoxy)phenyl)methanol

Overview

Description

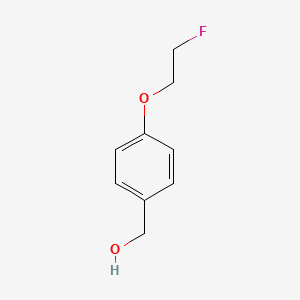

(4-(2-Fluoroethoxy)phenyl)methanol: is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol It is characterized by the presence of a fluoroethoxy group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Fluoroethoxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-fluoroethanol in the presence of a suitable base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (4-(2-Fluoroethoxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include and .

Reduction: The compound can be reduced to form various derivatives, such as , using reducing agents like .

Substitution: The fluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as and are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed:

Oxidation: 4-(2-Fluoroethoxy)benzaldehyde, 4-(2-Fluoroethoxy)benzoic acid.

Reduction: 4-(2-Fluoroethoxy)phenylmethane.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

Chemistry: (4-(2-Fluoroethoxy)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is investigated for its potential as a building block in the synthesis of pharmaceuticals. The presence of the fluoroethoxy group can enhance the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of (4-(2-Fluoroethoxy)phenyl)methanol is primarily related to its ability to interact with various molecular targets. The fluoroethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. In medicinal chemistry, these interactions can affect the compound’s pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

- (4-(2-Methoxyethoxy)phenyl)methanol

- (4-(2-Chloroethoxy)phenyl)methanol

- (4-(2-Bromoethoxy)phenyl)methanol

Comparison: Compared to its analogs, (4-(2-Fluoroethoxy)phenyl)methanol is unique due to the presence of the fluorine atom in the ethoxy group. This fluorine atom can significantly alter the compound’s electronic properties, making it more resistant to metabolic degradation and potentially enhancing its biological activity .

Biological Activity

(4-(2-Fluoroethoxy)phenyl)methanol is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

- Molecular Formula : C9H11F O2

- Molecular Weight : 172.19 g/mol

- CAS Number : 93613-03-7

The presence of the fluoroethoxy group enhances the compound's bioavailability and metabolic stability, making it a valuable candidate for pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluoroethoxy group can engage in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and specificity to target proteins or receptors.

Key Interactions:

- Hydrogen Bonding : Enhances binding to target enzymes or receptors.

- Hydrophobic Interactions : Improves membrane permeability and cellular uptake.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, chalcones containing a 2-fluoroethoxy group have shown enhanced inhibitory effects against various pathogens .

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated that this compound could inhibit cancer cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis .

Table 1: Biological Activity Overview

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anticancer | Significant | |

| Enzyme Inhibition | High |

Case Studies

- Antimicrobial Study :

- Cancer Cell Proliferation :

Comparison with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Biological Activity | Reference |

|---|---|---|

| (4-(2-Methoxyethoxy)phenyl)methanol | Moderate Anticancer | |

| (4-(2-Chloroethoxy)phenyl)methanol | Low Antimicrobial | |

| (4-(2-Bromoethoxy)phenyl)methanol | High Anticancer |

Properties

IUPAC Name |

[4-(2-fluoroethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZQAFXCQPFIJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.